(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

Catalog No.
S13568118
CAS No.
M.F
C12H18N2
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

Product Name

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

IUPAC Name

(3S,5S)-1-methyl-5-phenylpiperidin-3-amine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1

InChI Key

QLFBYBVHBWHMAN-NEPJUHHUSA-N

Canonical SMILES

CN1CC(CC(C1)N)C2=CC=CC=C2

Isomeric SMILES

CN1C[C@@H](C[C@@H](C1)N)C2=CC=CC=C2

The compound (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is a chiral piperidine derivative characterized by a methyl group at the nitrogen atom and a phenyl group at the 5-position of the piperidine ring. The stereochemistry at the 3 and 5 positions, designated as (3S,5S), indicates that these centers are in a specific spatial arrangement, which is crucial for its biological activity and chemical reactivity. This compound belongs to a class of amines that can exhibit diverse pharmacological properties due to their ability to interact with various biological targets.

Types of Reactions:

  • Reduction: The compound can undergo reduction reactions to form secondary amines or alcohols.
  • Oxidation: Oxidative processes can convert the amine into corresponding imines or amides.
  • Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents:

  • Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used for reduction.
  • Oxidizing agents like potassium permanganate may be employed for oxidation reactions.

Research indicates that compounds similar to (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine often exhibit significant biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. The structural features of this compound suggest it may act on receptors such as dopamine or serotonin, which are critical in various neurological conditions. Additionally, studies have shown that derivatives of this compound can influence cellular signaling pathways, making them candidates for therapeutic applications in neurodegenerative diseases.

Synthetic Routes:

  • Starting Materials: The synthesis often begins with commercially available piperidine derivatives.
  • Methylation: The nitrogen atom can be methylated using methyl iodide in the presence of a base like potassium carbonate.
  • Phenyl Substitution: Introduction of the phenyl group may involve electrophilic aromatic substitution techniques or coupling reactions.

Example Reaction:
A potential synthetic pathway could involve:

The compound has potential applications in medicinal chemistry, particularly as a lead compound in the development of new drugs targeting central nervous system disorders. Its unique structural features allow for modifications that could enhance its efficacy and selectivity towards specific biological targets. Additionally, it may serve as an intermediate in the synthesis of more complex pharmaceuticals.

Studies on the interaction of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine with various biological receptors have shown promising results. For example:

  • It may interact with dopamine receptors, influencing dopaminergic signaling pathways.
  • Binding affinity studies using radiolabeled ligands have indicated potential use in imaging studies for neurological research.

Several compounds share structural similarities with (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
1-Methyl-4-phenylpiperidineMethyl group at nitrogen, phenyl at 4-positionPotential analgesic effects
(2S,5R)-N-Methyl-2-(4-methoxyphenyl)piperidineMethoxy substitution on phenylAntidepressant properties
(3R,5R)-1-Methyl-5-(naphthalen-2-yl)piperidin-3-amineNaphthalene substitutionAntipsychotic activity

Uniqueness

The uniqueness of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine lies in its specific stereochemistry and the combination of functional groups that allow for selective interactions with biological targets, potentially leading to distinct pharmacological profiles compared to other piperidine derivatives.

Classical Synthetic Routes

Reductive Amination Approaches

Reductive amination represents one of the most fundamental and widely employed strategies for constructing the (3S,5S)-1-methyl-5-phenylpiperidin-3-amine framework [3]. This methodology involves the formation of an imine intermediate through condensation of an appropriate ketone or aldehyde precursor with an amine, followed by stereoselective reduction to generate the desired chiral amine product [3] [4].

The classical approach typically employs 1-methyl-5-phenylpiperidin-3-one as the starting ketone substrate, which undergoes reductive amination with ammonia or a suitable nitrogen source under reducing conditions [4] [9]. Sodium cyanoborohydride and sodium borohydride serve as the most commonly utilized reducing agents for this transformation, providing moderate to good yields under controlled reaction conditions [4]. The stereochemical outcome of this reaction depends critically on the conformational preferences of the piperidine ring and the facial selectivity of hydride delivery to the intermediate imine [9].

Double reductive amination strategies have emerged as particularly effective routes to substituted piperidines, including the target compound [4]. Jiang and colleagues demonstrated the utility of ruthenium(II)-catalyzed double reductive amination processes using glutaric dialdehyde derivatives and aniline compounds, achieving high selectivity for compounds containing π-conjugated amine substrates [4]. This methodology offers advantages in terms of atom economy and step efficiency compared to sequential single amination reactions [4].

Advanced reductive amination protocols have incorporated enzymatic catalysis through imine reductases and reductive aminases, providing access to chiral amine products with exceptional enantioselectivity [3] [9]. These biocatalytic systems demonstrate particular utility for asymmetric reductive amination reactions, achieving enantioselectivities exceeding 99% enantiomeric excess in many cases [3] [9]. The enzymes show broad substrate tolerance and can accommodate various substitution patterns on both the carbonyl and amine components [9].

Table 1: Reductive Amination Conditions and Yields

Starting MaterialNitrogen SourceReducing AgentYield (%)Selectivity
1-Methyl-5-phenylpiperidin-3-oneAmmoniaSodium cyanoborohydride65-75Moderate
5-Phenylpiperidine-3-carbaldehydeMethylamineSodium borohydride70-80Good
Glutaric dialdehyde derivativeAnilineRuthenium(II) catalyst85-92High
Various ketonesCyclopropylamineImine reductase80-95Excellent

Chiral Pool Synthesis Strategies

Amino acid-derived starting materials provide particularly attractive entry points for chiral pool synthesis of the target compound [11]. The use of appropriately substituted amino acid precursors allows for the introduction of both the phenyl and amino functionalities while maintaining control over the absolute stereochemistry at the critical positions [11]. Nickel(II) complex-mediated alkylation reactions have proven especially valuable for this purpose, enabling efficient formation of carbon-carbon bonds with high stereochemical fidelity [11].

The asymmetric alkylation of nickel(II) glycine complexes with substituted benzyl halides represents a key transformation in these synthetic sequences [11]. Under basic conditions, the nickel complex undergoes stereoselective alkylation to introduce the phenyl substituent, followed by reductive cleavage to liberate the desired amino acid intermediate [11]. This intermediate can then be converted to the target piperidine through cyclization and functional group manipulation steps [11].

Proline-derived chiral auxiliaries have also found application in the synthesis of substituted piperidines through this approach [11]. The conformational rigidity of the proline framework provides excellent stereochemical control during key bond-forming reactions, leading to high diastereoselectivity in the formation of the piperidine ring system [11]. Subsequent removal of the auxiliary yields the desired product with retention of stereochemical integrity [11].

Asymmetric Catalysis Techniques

Enantioselective Hydrogenation

Enantioselective hydrogenation methodologies have emerged as powerful tools for the asymmetric synthesis of (3S,5S)-1-methyl-5-phenylpiperidin-3-amine and related chiral piperidine derivatives [10] [12] [13]. These approaches typically involve the catalytic asymmetric reduction of prochiral pyridine or partially saturated pyridine precursors using chiral transition metal catalysts under hydrogen atmosphere [10] [12].

Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts has proven particularly effective for accessing enantioenriched piperidine products [10] [13]. The use of chiral bisphosphine ligands such as MeO-BoQPhos in combination with iridium precatalysts enables highly enantioselective reduction of 2-alkylpyridinium derivatives [10]. Under optimized conditions, these transformations achieve enantioselectivities up to 93:7 enantiomeric ratio with excellent isolated yields [10].

The stereochemical outcome of pyridinium hydrogenation depends critically on the initial protonation step, which determines the facial selectivity of subsequent hydride delivery [13]. Computational studies have revealed that protonation of the final enamine intermediate, rather than reduction of the iminium species, serves as the stereochemistry-determining step in these transformations [13]. This mechanistic insight has enabled the development of more selective catalyst systems through rational ligand design [13].

Rhodium-catalyzed transfer hydrogenation represents an alternative approach for the asymmetric synthesis of chiral piperidines from pyridinium precursors [5]. This methodology employs chiral primary amines as both hydrogen donors and chirality-inducing agents, achieving excellent diastereo- and enantioselectivity through a transamination mechanism [5]. The process demonstrates broad functional group tolerance and can accommodate reducible substituents that would be incompatible with traditional hydrogenation conditions [5].

Table 2: Enantioselective Hydrogenation Results

Substrate TypeCatalyst SystemLigandPressure (psi)Yield (%)Enantiomeric Ratio
2-Alkylpyridinium saltIridium/MeO-BoQPhosMeO-BoQPhos60086-9485:15 to 93:7
Benzylpyridinium saltIridium/MeO-BoQPhosMeO-BoQPhos40089-9690:10 to 99:1
Disubstituted pyridiniumRhodium/Chiral amineVariousTransfer82-9195:5 to 99:1
Oxazolidinone-pyridineRhodium/Chiral ligandTPPTTL5085-9590:10 to 96:4

Organocatalytic Methods

Organocatalytic approaches provide metal-free alternatives for the asymmetric synthesis of (3S,5S)-1-methyl-5-phenylpiperidin-3-amine through various bond-forming and cyclization reactions [14] [15] [16]. These methodologies employ small organic molecules as chiral catalysts to induce asymmetry in key transformations, offering advantages in terms of operational simplicity and environmental compatibility [14] [15].

Chiral phosphoric acid catalysts have demonstrated exceptional utility in the asymmetric synthesis of piperidine derivatives through various cyclization processes [17]. The 'Clip-Cycle' methodology represents a particularly innovative application of this approach, involving cross metathesis followed by asymmetric aza-Michael cyclization [17]. This two-step sequence enables the synthesis of 3-spiropiperidines in up to 87% yield with enantiomeric ratios reaching 96:4 [17].

Biomimetic organocatalytic synthesis strategies have been developed for the preparation of 2-substituted piperidine alkaloids and their analogs [15]. These approaches employ protective-group-free methodologies that mimic natural biosynthetic pathways, achieving enantiomeric excesses up to 97% for target compounds such as pelletierine [15]. The use of benzonitrile or acetonitrile as solvents effectively prevents product racemization during the reaction sequence [15].

Cascade organocatalytic reactions provide access to complex piperidine derivatives through multiple bond-forming events in a single reaction vessel [16]. The combination of Michael addition, aza-Henry reaction, and hemiaminalization processes enables the construction of spiro-oxindole piperidine derivatives with multiple stereocenters [16]. These transformations typically employ chiral amine or phosphoric acid catalysts to control the stereochemical outcome of each individual step [16].

Hybrid bio-organocatalytic cascades represent an emerging approach that combines enzymatic and organocatalytic transformations [14] [18]. These methodologies employ transaminases to generate reactive intermediates that subsequently undergo organocatalyzed complexity-building reactions such as Mannich additions [14] [18]. This approach provides access to 2-substituted piperidines with excellent stereochemical control while minimizing the number of synthetic steps required [14] [18].

Process Optimization and Yield Enhancement

Process optimization strategies for the synthesis of (3S,5S)-1-methyl-5-phenylpiperidin-3-amine focus on maximizing reaction yields, improving selectivity, and enhancing overall process efficiency through systematic parameter variation [19] [20] [21]. These approaches typically involve comprehensive investigation of reaction conditions including temperature, concentration, solvent selection, and catalyst loading to identify optimal synthetic protocols [19] [21].

Temperature optimization studies have revealed significant effects on both yield and stereoselectivity in piperidine synthesis reactions [19]. Switching reaction temperatures from ambient conditions to elevated temperatures often enhances yields substantially, with improvements from 50% to 61% observed upon increasing temperature from 23°C to 39°C while maintaining substrate stoichiometry [19]. However, careful balance must be maintained as excessive temperatures can lead to decreased stereoselectivity in asymmetric transformations [19].

Substrate stoichiometry optimization provides another critical parameter for yield enhancement [19]. Systematic variation of substrate ratios has demonstrated significant yield improvements, particularly in reactions involving multiple nucleophilic or electrophilic components [19]. The optimization of substrate ratios from 1.5:1 to 1:1.5 in conjunction with temperature adjustment can result in yield improvements exceeding 20% in many synthetic protocols [19].

Automated microfluidic systems have emerged as powerful tools for online optimization of piperidine synthesis reactions [21]. These integrated platforms enable real-time monitoring of reaction progress through inline analytical techniques, allowing for rapid optimization of multiple reaction parameters simultaneously [21]. The miniaturization of reaction volumes reduces material consumption while accelerating the optimization process through parallel screening capabilities [21].

Table 3: Process Optimization Parameters and Effects

ParameterInitial ConditionsOptimized ConditionsYield ImprovementSelectivity Impact
Temperature23°C39°C+22%Minimal decrease
Substrate ratio1.5:11:1.5+18%Maintained
Reaction time2 hours4 hours+15%Improved
Catalyst loading5 mol%10 mol%+25%Enhanced

Continuous flow processing represents a significant advancement in process optimization for piperidine synthesis [21]. Flow chemistry enables precise control of reaction parameters including residence time, temperature, and mixing efficiency, leading to improved yields and selectivity compared to batch processes [21]. The enhanced heat and mass transfer characteristics of microreactor systems facilitate reactions that would be difficult to control in conventional batch reactors [21].

Catalytic biomass conversion strategies have been developed for the sustainable production of piperidines from renewable feedstocks [20]. The synthesis of piperidines from furfural using surface single-atom alloy catalysts demonstrates yields up to 93% under mild reaction conditions [20]. This approach proceeds through a cascade process involving furfural amination, hydrogenation to tetrahydrofurfurylamine, and subsequent ring rearrangement to form the piperidine product [20].

Purification and Isolation Protocols

Purification and isolation protocols for (3S,5S)-1-methyl-5-phenylpiperidin-3-amine require specialized techniques to achieve high purity while maintaining stereochemical integrity [22] [23] [24]. These methodologies must address the challenges associated with separating closely related stereoisomers and removing synthetic impurities without causing racemization or decomposition of the target compound [22] [8].

Azeotropic distillation represents a classical approach for piperidine purification, particularly effective for removing pyridine impurities from synthesis mixtures [22] [25]. The process typically employs water and non-aromatic hydrocarbons as entraining agents to form ternary or quaternary azeotropic mixtures that preferentially remove impurities [22] [25]. Under optimized conditions, this methodology can achieve purity levels exceeding 98% for piperidine derivatives [25].

Carbon dioxide-mediated salt formation provides an alternative purification strategy that offers advantages in terms of process simplicity and environmental compatibility [22]. This approach involves dissolving the piperidine mixture in an organic solvent and introducing carbon dioxide gas to selectively form piperidinium carbonate salts [22]. Subsequent filtration separates the salt from unreacted starting materials, followed by base treatment to liberate the purified piperidine product [22].

Recrystallization techniques remain essential for achieving high purity in solid piperidine derivatives [24]. The selection of appropriate crystallization solvents critically affects both yield and purity of the final product [24]. Ethanol serves as a particularly effective recrystallization medium for many piperidine compounds, enabling the removal of impurities through selective crystallization while maintaining good recovery yields [24].

Table 4: Purification Methods and Efficiency

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Processing Time
Azeotropic distillation85-9098-9992-954-6 hours
Carbon dioxide salt formation80-8895-9788-922-3 hours
Recrystallization (ethanol)90-9599+85-9012-24 hours
Chromatographic separation85-9299+80-853-5 hours

Chiral chromatographic separation techniques have been developed specifically for the resolution of piperidine enantiomers [8] [26]. High-performance liquid chromatography using chiral stationary phases enables the separation and quantification of individual stereoisomers with high precision [8] [26]. Precolumn derivatization with para-toluenesulfonyl chloride introduces chromophoric groups that facilitate ultraviolet detection while maintaining chiral recognition [8].

The use of immobilized β-cyclodextrin for chiral recognition and racemic resolution has demonstrated effectiveness for various piperidine derivatives [6]. This methodology relies on differential complexation of stereoisomers with the cyclodextrin host, enabling separation based on differences in binding affinity [6]. The technique provides a means to measure optical purity and isolate pure enantiomers for pharmaceutical applications [6].

Liquid-liquid extraction protocols utilizing alkaline aqueous solutions provide efficient methods for isolating piperidine products from reaction mixtures [23]. Treatment with sodium hydroxide or potassium hydroxide solutions enables selective extraction of the basic piperidine into organic phases, followed by concentration and crystallization to obtain pure products [23]. This approach typically achieves recovery yields exceeding 95% while removing acidic and neutral impurities [23].

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for the structural elucidation of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine. The compound exhibits characteristic spectroscopic features that enable comprehensive structural assignment and stereochemical determination [1].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine displays distinct resonance patterns characteristic of the piperidine ring system with substituted functionalities. The N-methyl group typically resonates as a sharp singlet in the region of 2.2-2.8 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [2] [3]. This chemical shift range is consistent with reported values for N-methylpiperidine derivatives, where the methyl protons experience deshielding due to the adjacent nitrogen atom [4].

The methylene protons adjacent to nitrogen (C-2 and C-6 positions) appear as complex multiplets in the 2.3-3.0 parts per million region. These signals exhibit characteristic coupling patterns with geminal coupling constants ranging from 2-4 hertz and vicinal coupling constants of 8-12 hertz [5]. The specific coupling constant values provide critical information regarding the conformational preferences and stereochemical arrangement of the molecule [6].

The protons at the C-3 position, which bears the amino substituent, demonstrate distinctive chemical shifts influenced by both the nitrogen substitution and the conformational dynamics of the piperidine ring. The axial and equatorial orientations of these protons result in different chemical environments, leading to characteristic splitting patterns that can be analyzed to determine the preferred conformation [7].

The phenyl substituent at the C-5 position contributes aromatic resonances in the 7.2-7.5 parts per million region, with typical aromatic coupling constants of 7-8 hertz. The integration ratios of these signals provide confirmation of the monosubstituted benzene ring [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for each carbon environment. The N-methyl carbon typically appears in the 42-46 parts per million range, while the carbons adjacent to nitrogen (C-2 and C-6) resonate between 45-65 parts per million [9] [10]. The carbon bearing the amino group (C-3) and the phenyl-substituted carbon (C-5) exhibit chemical shifts that reflect their specific electronic environments and stereochemical configurations.

The aromatic carbons of the phenyl substituent display characteristic resonances in the 125-145 parts per million region, with the quaternary carbon showing distinct chemical shift differences based on the substitution pattern and conformational preferences [11].

Infrared (IR) Absorption Profiling

Infrared spectroscopy provides valuable complementary information for the structural characterization of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine through identification of characteristic functional group vibrations [12] [13].

Primary Amine Stretching Vibrations

The primary amine functionality at the C-3 position exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region. These appear as two distinct bands corresponding to the antisymmetric and symmetric stretching modes of the amino group [14] [15]. The intensity and position of these bands provide information about hydrogen bonding interactions and the local electronic environment of the amine functionality.

Aromatic Carbon-Hydrogen Stretching

The phenyl substituent contributes characteristic aromatic carbon-hydrogen stretching vibrations above 3000 wavenumbers, typically in the 3000-3100 wavenumber range [16]. These absorptions are distinguishable from aliphatic carbon-hydrogen stretches, which appear below 3000 wavenumbers and provide confirmation of the aromatic substitution pattern [17].

Carbon-Nitrogen Stretching Vibrations

The piperidine ring system exhibits carbon-nitrogen stretching vibrations in the 1020-1250 wavenumber region [12]. These absorptions, while often weak to medium in intensity, provide important structural confirmation of the heterocyclic framework. The specific frequency and intensity of these vibrations can be influenced by the substitution pattern and conformational preferences of the molecule [18].

Nitrogen-Hydrogen Bending Vibrations

The amino group demonstrates characteristic nitrogen-hydrogen bending vibrations (scissoring mode) in the 1550-1650 wavenumber region [14]. These vibrations provide additional confirmation of the primary amine functionality and can be used to distinguish between different types of nitrogen-containing functional groups.

X-ray Crystallographic Studies

X-ray crystallography represents the definitive method for determining the absolute stereochemistry and three-dimensional molecular structure of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine [19] [20]. This technique provides unambiguous structural information including bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice [21].

Crystal Structure Determination

The crystallographic analysis of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine requires the preparation of high-quality single crystals suitable for X-ray diffraction [19]. The crystallization process involves careful selection of appropriate solvents and crystallization conditions to obtain crystals with sufficient size and quality for accurate structure determination [22].

Conformational Analysis from Crystal Structures

X-ray crystallographic studies reveal that piperidine derivatives typically adopt chair conformations in the solid state, with specific orientations of substituents determined by steric and electronic factors [22] [23]. The phenyl substituent at the C-5 position and the amino group at the C-3 position adopt orientations that minimize unfavorable steric interactions while maximizing favorable intermolecular interactions in the crystal lattice.

Intermolecular Interactions

Crystallographic analysis provides detailed information about intermolecular hydrogen bonding patterns and packing arrangements. Primary amines typically engage in nitrogen-hydrogen···nitrogen hydrogen bonding interactions, forming extended networks within the crystal structure [22]. These interactions influence the overall crystal packing and can provide insights into the relative stability of different conformational arrangements.

Absolute Configuration Determination

X-ray crystallography enables the unambiguous determination of absolute stereochemistry when anomalous scattering effects are utilized [24]. For (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine, the absolute configuration at both chiral centers can be definitively established through careful analysis of the diffraction data and comparison with known standards.

Conformational Analysis via Computational Modeling

Computational modeling provides essential insights into the conformational preferences and stereochemical behavior of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine through quantum mechanical calculations and molecular dynamics simulations [25] [26].

Density Functional Theory Calculations

Density functional theory calculations using appropriate basis sets (such as B3LYP/6-311+G(d,p)) enable the prediction of optimized molecular geometries and relative energies of different conformational isomers [27] [28]. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles that characterize the preferred three-dimensional structure of the molecule.

Conformational Energy Landscapes

Computational analysis reveals the relative stabilities of different piperidine ring conformations, including chair, boat, and twist-boat arrangements [26] [29]. For substituted piperidines, the chair conformation typically represents the global energy minimum, with substituent orientations (axial versus equatorial) determined by steric and electronic considerations [25].

Substituent Effect Analysis

The influence of the phenyl and amino substituents on conformational preferences can be quantitatively assessed through computational modeling. The calculations reveal how these substituents affect the energy differences between different conformational arrangements and provide insights into the factors governing stereochemical stability [29].

Solvent Effects

Computational modeling incorporating solvent effects through continuum solvation models provides insights into how the molecular environment influences conformational preferences [27]. These calculations help bridge the gap between gas-phase computational results and experimental observations in solution.

Chiral Resolution and Enantiomeric Excess Determination

The determination of enantiomeric purity and the resolution of chiral mixtures represent critical aspects of the characterization of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine [30] [31].

High-Performance Liquid Chromatography Methods

Enantioselective high-performance liquid chromatography utilizing chiral stationary phases provides the most widely employed method for enantiomeric excess determination [32] [33]. Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, demonstrate excellent enantioselectivity for amine derivatives [34].

Derivatization Strategies

The formation of diastereomeric derivatives through reaction with chiral derivatizing agents enhances chromatographic resolution and enables accurate quantitative analysis [32] [33]. Common derivatizing agents include chiral isocyanates, acyl chlorides, and carbohydrate-based reagents that form stable diastereomeric products with predictable chromatographic behavior.

Analytical Method Validation

The validation of analytical methods for enantiomeric excess determination requires careful attention to factors including method precision, accuracy, and limit of detection [31]. The analytical procedures must demonstrate sufficient sensitivity to detect low levels of enantiomeric impurities and provide reliable quantitative results across the expected concentration range.

Preparative Resolution Methods

Large-scale preparative resolution of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine can be achieved through classical resolution techniques involving diastereomeric salt formation with chiral resolving agents [35]. Alternative approaches include kinetic resolution using chiral catalysts and direct chromatographic separation using preparative-scale chiral stationary phases.

Quality Control Considerations

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.146998583 g/mol

Monoisotopic Mass

190.146998583 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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